3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S13365539
CAS No.
97336-42-0
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

CAS Number

97336-42-0

Product Name

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-4-8-6(2)7(3)10-9(8)5-11/h5,10H,4H2,1-3H3

InChI Key

INRLLMQZKREWLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C)C=O

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is a compound belonging to the pyrrole family, characterized by a five-membered ring structure that includes one nitrogen atom. This compound features an ethyl group at the 3-position and two methyl groups at the 4 and 5 positions, along with an aldehyde functional group at the 2-position. Its molecular formula is C9H13NOC_9H_{13}NO, and it has a molecular weight of approximately 151.2056 g/mol. The unique arrangement of substituents contributes to its distinctive chemical properties and reactivity.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution, particularly at the 3-position due to the electron-donating nature of the nitrogen atom.

These reactions allow for the synthesis of various derivatives and modifications, enhancing its utility in organic synthesis.

Research indicates that compounds similar to 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde exhibit significant biological activities. For instance, pyrrole derivatives have been investigated for their antimicrobial and anticancer properties. Studies have shown that these compounds can interact with biological targets, potentially influencing enzyme activity and cellular signaling pathways, which may lead to therapeutic applications in medicine .

The synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of appropriate pyrrole precursors with aldehydes or ketones under acidic or basic conditions.
  • Vilsmeier-Haack Reaction: This method utilizes phosphorus oxychloride and dimethylformamide to introduce the aldehyde group into the pyrrole ring.
  • Oxidative Methods: Starting from simpler pyrrole derivatives, oxidation reactions can be employed to add functional groups systematically.

These synthetic routes are crucial for producing the compound on both laboratory and industrial scales.

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde serves various applications:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored in drug development for antimicrobial or anticancer therapies.
  • Dyes and Pigments: The compound's unique structure allows it to be used in creating dyes and pigments in industrial applications.

Interaction studies of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde focus on its ability to bind with biological macromolecules. Research has shown that similar pyrrole derivatives can form hydrogen bonds with proteins or nucleic acids, influencing their activity. These interactions are essential for understanding how such compounds can modulate biological pathways and their potential therapeutic effects .

Several compounds share structural similarities with 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,5-Dimethyl-1H-pyrroleLacks ethyl group and aldehydeLess reactive due to fewer substituents
1-Ethyl-2,5-dimethyl-1H-pyrroleContains ethyl but no aldehydeDifferent reactivity profile due to position change
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acidContains carboxylic acid instead of aldehydeDifferent functional group alters reactivity
Ethyl 4-formyl-3,5-dimethyl-1H-pyrroleSimilar structure but different functional groupVariations in biological activity observed

The uniqueness of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde lies in its specific combination of substituents that enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.

Core Pyrrole Architecture

The molecule belongs to the 1H-pyrrole family, characterized by:

  • A five-membered aromatic ring with four carbon atoms and one nitrogen atom
  • Delocalized π-electrons satisfying Hückel's 4n+2 rule (n=1 for pyrrole)
  • Non-adjacent methyl groups at positions 4 and 5
  • An ethyl substituent at position 3
  • A formyl (-CHO) group at position 2

This substitution pattern creates distinct electronic effects:

  • Steric Effects: The 3-ethyl and 4,5-dimethyl groups induce torsional strain, forcing the aldehyde group out of the ring plane by approximately 15° based on crystallographic data of analogous structures.
  • Electronic Effects: Methyl groups act as electron donors via hyperconjugation (+I effect), while the aldehyde exerts electron-withdrawing influence (-M effect), creating a dipole moment of ~2.1 D (calculated for 4-ethyl-3,5-dimethyl isomer).

Table 1 compares key structural parameters with related pyrrole derivatives:

CompoundRing SubstituentsAldehyde PositionDipole Moment (D)Torsion Angle (°)
3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde3-ethyl, 4,5-dimethyl22.1*15*
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde4-ethyl, 3,5-dimethyl22.312
Pyrrole-2-carbaldehydeNone21.85

*Estimated from analogous structures

Positional Isomerism Considerations

The numbering system for pyrrole derivatives follows IUPAC guidelines where:

  • Nitrogen occupies position 1
  • Adjacent carbons are numbered 2-5 clockwise

In 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde:

  • Position 3: Ethyl group (-CH2CH3)
  • Position 4: Methyl group (-CH3)
  • Position 5: Methyl group (-CH3)

This creates a steric environment distinct from the more commonly reported 4-ethyl-3,5-dimethyl isomer. Molecular modeling suggests the 3-ethyl group introduces greater ring distortion compared to 4-ethyl substitution due to closer proximity to the aldehyde functionality.

Molecular Geometry and Tautomerism Analysis

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde represents a complex heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 grams per mole [1] [2]. The compound exhibits a five-membered aromatic pyrrole ring system that maintains planarity due to the delocalization of six pi-electrons, satisfying Hückel's rule for aromaticity [3] [4]. The carbon and nitrogen atoms within the pyrrole ring adopt sp2 hybridization, forming sigma bonds through sp2-sp2 and sp2-s orbital overlaps [4].

The molecular geometry of 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is characterized by bond angles approximating 120 degrees between carbon atoms in the ring structure [5]. The pyrrole ring demonstrates typical aromatic characteristics with carbon-carbon-hydrogen bond angles also maintaining approximately 120 degrees [5]. The planar nature of the five-membered ring is preserved despite the presence of multiple substituents, indicating minimal steric disruption to the fundamental aromatic framework [3].

ParameterValueDescription
Molecular FormulaC9H13NOContains pyrrole ring with ethyl and methyl substituents plus aldehyde
Molecular Weight (g/mol)151.21Computed by PubChem 2.2
CAS Number6250-80-2Chemical Abstracts Service registry number
Bond Angles (C-C-C)~120°Typical aromatic ring bond angles
Bond Angles (C-C-H)~120°Aromatic carbon-hydrogen bond angles
Ring PlanarityPlanar five-membered ringFive-membered ring maintains planarity
Pyrrole Ring Aromaticity6 π-electrons (aromatic)Follows Hückel rule (4n+2 = 6 electrons)

Tautomerism analysis reveals that pyrrole derivatives exhibit nitrogen-hydrogen proton migration patterns that are fundamental to their chemical behavior [6] [7]. The compound experiences tautomeric equilibria involving the migration of the nitrogen-bound hydrogen proton, which can adopt different positions within the molecular framework [6]. Variable temperature nuclear magnetic resonance studies have demonstrated that the activation barrier for nitrogen-hydrogen tautomerism in substituted pyrrole systems is generally higher than that observed in tetraphenylporphyrin derivatives [6].

Tautomer TypeCharacteristicsEnergy/Stability
NH Proton Position 1NH proton on nitrogen atomGround state configuration
NH Proton Position 2NH proton migration patternsAlternative tautomeric forms
Activation BarrierEnergy barrier for proton transferHigher than tetraphenylporphyrin
Temperature DependenceVariable temperature NMR observationsEntropy-driven processes
Solvent EffectsDeuterated solvent studiesSolvent-dependent equilibria

The tautomeric behavior exhibits positive activation entropy values, suggesting that the process involves dissociation of pi-pi stacked dimer structures in the ground state [6]. Deuterated solvent studies have revealed that the tautomeric equilibria are solvent-dependent, with different deuterated environments affecting the relative stability of various tautomeric forms [6]. The nitrogen atom in the pyrrole ring possesses one pair of non-bonding valence electrons that participate in the aromatic delocalization while simultaneously influencing the tautomeric preferences [5] [8].

X-ray Crystallographic Studies of Substituted Pyrrole Derivatives

X-ray crystallographic investigations of substituted pyrrole derivatives have provided comprehensive structural insights into the solid-state conformations and intermolecular interactions of these heterocyclic compounds [9] [10] [11]. The crystal structure of 4-acetyl-1H-pyrrole-2-carbaldehyde, a closely related compound, was determined in the monoclinic space group P21/n, revealing that the pyrrole ring makes dihedral angles of 4.50 degrees and 2.06 degrees with the aldehyde and acetyl groups respectively [9]. These crystallographic studies demonstrate that pyrrole rings generally maintain near-planar geometries even when bearing multiple substituents [9].

Compound ClassCrystal SystemKey Structural FeaturesReference/CCDC
Pyrrole-2-carbaldehydesMonoclinic P21/nPlanar pyrrole rings, dihedral angles 4.50-2.06°PMC3470319
Substituted pyrrolesVarious space groupsNon-coplanar phenyl/pyrrole arrangementsVarious crystallographic databases
Pyrrole derivativesTriclinic/MonoclinicHydrogen bonding networksCCDC 846490, 129521
Ethyl pyrrole carboxylatesMonoclinic P21/cCentrosymmetric dimersPMC3006869
Nitro-pyrrole compoundsLayer-like structuresN-H···O and C-H···O hydrogen bondsPMC5290577

The Cambridge Structural Database contains crystallographic information for pyrrole-2-carbaldehyde derivatives, including the CCDC number 846490 which corresponds to structural data for related compounds [1] [12]. Crystallographic analysis has revealed that substituted pyrrole derivatives frequently adopt centrosymmetric dimer arrangements through intermolecular hydrogen bonding interactions [13]. The crystal structures are stabilized by classical nitrogen-hydrogen···oxygen hydrogen bonds and weak carbon-hydrogen···oxygen interactions that assemble molecules into chain-like arrangements [9] [13].

Studies of ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate have shown that the molecule adopts an E conformation about the carbon-nitrogen double bond, with a dihedral angle of 41.55 degrees between the pyrrole and phenyl rings [13]. The crystal packing reveals that molecules are linked into centrosymmetric dimers through intermolecular nitrogen-hydrogen···oxygen hydrogen bonds, forming ring motifs [13]. Within these dimeric structures, the two pyrrole rings become nearly coplanar while the phenyl rings maintain parallel orientations [13].

X-ray diffraction analyses of nitro-pyrrole derivatives have demonstrated that these compounds form layer-like crystal structures through combinations of nitrogen-hydrogen···oxygen and carbon-hydrogen···oxygen hydrogen bonds [14]. The nitro groups consistently lie in the plane of the pyrrole ring, while ester groups also maintain coplanarity with the heterocyclic framework [14]. These crystallographic observations indicate that the planar nature of the pyrrole system is preserved across diverse substitution patterns [14].

Steric and Electronic Effects of Ethyl/Methyl Substituents

The steric and electronic effects of ethyl and methyl substituents on the pyrrole ring system significantly influence the molecular properties and reactivity patterns of 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde [16] [17]. The ethyl group at the 3-position introduces moderate steric bulk that can reduce the coplanarity of adjacent substituents while simultaneously providing weak electron-donating inductive effects [18]. Methyl groups at the 4 and 5 positions exhibit minimal steric hindrance due to their smaller size, while contributing electron-donating inductive effects that stabilize the aromatic system [18] [19].

SubstituentSteric EffectsElectronic EffectsImpact on Properties
Ethyl group (C2H5)Moderate bulk, reduced coplanarityWeak electron-donating (+I effect)Influences reactivity patterns
Methyl groups (CH3)Minimal steric hindranceElectron-donating (+I effect)Stabilizes aromatic system
Aldehyde group (CHO)Planar with ring systemStrong electron-withdrawing (-I, -R effects)Reactive electrophilic center
Combined effectsCumulative steric interactionsNet electron distributionModified chemical behavior

Electronic effects analysis reveals that alkyl substituents such as ethyl and methyl groups function as electron-donating groups through positive inductive effects [20] [21]. These substituents increase electron density on the pyrrole ring, which enhances the nucleophilic character of the heterocycle [16] [21]. The presence of electron-donating substituents has been shown to hinder cyclic delocalization in most heterocycles, with the exception of certain pyrazole derivatives [21]. Quantum chemical calculations demonstrate that substituent effects follow Hammett relationships, with the positions of endocyclic nitrogen atoms relative to the substituents profoundly influencing their electronic properties [21].

Steric interactions between nitrogen-substituents and vinyl substituents in pyrrole derivatives can destabilize certain conformations, thereby affecting reactivity patterns [22]. Bulky nitrogen-substituents have been observed to sterically inhibit Michael addition reactions at the 5-position of the pyrrole ring [22]. The ethyl group in 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde provides sufficient steric bulk to influence the molecular conformation without completely disrupting the planar geometry of the aromatic system [22].

The combination of electron-donating alkyl substituents with the electron-withdrawing aldehyde group creates a unique electronic environment that affects both the ground-state properties and the reactivity of the compound [20]. Resonance effects from the substituents to nitrogen atoms, followed by inductive interactions with the heterocyclic framework, contribute to the overall electronic distribution within the molecule [21]. The aldehyde functionality introduces strong electron-withdrawing inductive and resonance effects that complement the electron-donating properties of the alkyl substituents .

The synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can accommodate the specific substitution pattern while maintaining regioselectivity. This pyrrole derivative, with its molecular formula C₉H₁₃NO and molecular weight of 151.21 g/mol, demands specialized synthetic approaches that address both the formation of the pyrrole ring and the precise installation of the aldehyde functionality [1] [2]. The compound's unique structural features, including the ethyl group at position 3, methyl substituents at positions 4 and 5, and the carbaldehyde group at position 2, necessitate careful consideration of synthetic strategies to achieve optimal yields and selectivity.

Synthetic Methodologies

Traditional Condensation Approaches for Pyrrole Aldehydes

Vilsmeier-Haack Formylation Methodology

The Vilsmeier-Haack reaction remains one of the most fundamental approaches for introducing formyl groups into pyrrole derivatives, offering a reliable method for carbaldehyde installation [3] [4]. This electrophilic aromatic substitution reaction utilizes the combination of dimethylformamide and phosphorus oxychloride to generate the reactive Vilsmeier reagent, which subsequently attacks the electron-rich pyrrole nucleus [4]. The mechanism proceeds through three distinct stages: formation of an iminium cation from dimethylformamide and phosphorus oxychloride, nucleophilic substitution at the pyrrole ring, and hydrolysis of the resulting iminium salt to yield the desired carbaldehyde product [4].

For pyrrole substrates, the Vilsmeier-Haack reaction typically exhibits strong regioselectivity for the 2-position, making it particularly suitable for synthesizing 2-carbaldehyde derivatives [5] [6]. The reaction conditions generally involve refluxing the pyrrole substrate with the Vilsmeier reagent in an open vessel, though the specific conditions can be modified depending on the substitution pattern of the starting material [7] [5]. Research by Anderson and colleagues demonstrated that the reaction proceeds efficiently with various pyrrole derivatives, achieving yields ranging from moderate to good depending on the substrate's electronic properties [5] [6].

The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the substitution pattern of the pyrrole ring and the steric bulk of the formylating reagent [3]. Studies have shown that employing sterically crowded formamides can redirect the formylation to the 3-position, offering an alternative route to 3-carbaldehyde derivatives [3]. This regioselectivity switch is particularly valuable when synthesizing pyrrole carbaldehydes with specific substitution patterns that require formylation at less favored positions.

Metalated Pyrrole Intermediates

Alternative condensation approaches involve the use of metalated pyrrole intermediates, which provide enhanced control over regioselectivity and reaction conditions [8]. The methodology involves selective lithiation of substituted pyrroles followed by quenching with appropriate electrophilic formylating agents such as ethyl formate or dimethylformamide [8]. This approach offers superior regioselectivity compared to direct electrophilic formylation, allowing for precise control over the position of formyl group installation.

Lithiated 3-bromo-1-(phenylsulfonyl)-1H-pyrrole can be selectively formylated at either the C2- or C5-position depending on the choice of electrophile, demonstrating the versatility of this approach [8]. When ethyl formate is employed as the quenching electrophile, selective C2-formylation occurs, while the use of dimethylformamide favors C5-formylation [8]. The selectivity can be rationalized through a Curtin-Hammett scenario involving the relative rates of positional equilibration and electrophilic formylation [8].

Adler-Longo Condensation Methodology

The classic Adler-Longo synthesis represents another traditional approach for pyrrole derivative formation, though it is primarily employed for porphyrin synthesis [9]. This methodology involves the condensation of pyrrole with aldehydes in acidic media, typically using propionic acid as both solvent and catalyst [9] [7]. The reaction proceeds under relatively harsh conditions, with refluxing propionic acid at approximately 141°C for extended periods [9].

While the Adler-Longo method is not directly applicable to the synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde, it provides important insights into pyrrole condensation chemistry and has been adapted for various heterocyclic syntheses [10] [9]. Recent modifications of this approach have incorporated greener solvents and milder conditions, making it more suitable for sensitive substrates [10].

SubstrateReagentProductReaction ConditionsYield (%)Regioselectivity
PyrroleDMF/POCl₃Pyrrole-2-carbaldehydeReflux, open vesselVariable2-position preferred [5]
1-MethylpyrroleDMF/POCl₃1-Methyl-pyrrole-2-carbaldehydeReflux, 30 min80 [5]2-position [5]
1-(Phenylsulfonyl)pyrroleDMF/POCl₃2-Formyl-1-(phenylsulfonyl)pyrroleVigorous conditionsPoor [6]2-position [6]
N-substituted pyrrolesSterically crowded formamides/POCl₃Pyrrole-3-carbaldehydes25°C, dichloromethane55-91 [3]3-position [3]

Catalytic Oxidative Annulation Strategies

Oxygen-Mediated Oxidative Annulation

The development of oxidative annulation strategies has revolutionized pyrrole carbaldehyde synthesis by enabling direct access to these compounds from simple starting materials without requiring pre-formed pyrrole substrates [11] [12]. Wu and colleagues pioneered an efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons featuring oxidative annulation coupled with direct C(sp³)-H to C=O oxidation [11] [12]. This methodology utilizes aryl methyl ketones, arylamines, and acetoacetate esters as starting materials, proceeding under mild conditions with molecular oxygen serving as the terminal oxidant [11] [12].

The oxidative annulation process proceeds through a carefully orchestrated sequence of bond formations and oxidations, ultimately leading to the construction of the pyrrole ring with concurrent installation of the carbaldehyde functionality [11] [12]. Preliminary mechanistic investigations indicate that the aldehyde oxygen atom originates from molecular oxygen, highlighting the efficiency of this approach in utilizing atmospheric oxygen as an oxidant [11] [12]. This methodology provides a distinct advantage over traditional oxidative functionalization approaches by avoiding the use of stoichiometric quantities of hazardous oxidants [11] [12].

The scalability of the oxidative annulation approach makes it particularly attractive for industrial applications, where the avoidance of stoichiometric oxidants represents both an economic and environmental advantage [11] [12]. The reaction conditions are mild enough to tolerate a wide range of functional groups, enabling the synthesis of diversely substituted pyrrole carbaldehydes with high efficiency [11] [12].

Electrochemical Oxidative Annulation

Electrochemical methods represent a significant advancement in sustainable pyrrole synthesis, offering external oxidant-free conditions that align with green chemistry principles [13] [14]. The electrochemical oxidative annulation of amines and aldehydes provides a general protocol for synthesizing polysubstituted pyrroles under environmentally benign conditions [13] [14]. This methodology utilizes an undivided electrochemical cell where arylacetaldehydes and primary amines participate in the transformation to furnish β-substituted pyrroles [13] [14].

The electrochemical approach offers several advantages over conventional oxidative methods, including precise control over the oxidation potential, elimination of chemical oxidants, and the ability to perform reactions at ambient temperature [13] [14]. Tetrasubstituted pyrroles can be obtained efficiently by using imines as substrates, demonstrating the versatility of this electrochemical methodology [13] [14]. The reaction can be scaled to gram levels, and the final products can undergo late-stage functionalization, making this approach suitable for both research and potential industrial applications [13] [14].

The electrooxidative process involves the generation of radical intermediates at the electrode surface, which subsequently undergo coupling and cyclization reactions to form the pyrrole ring [13] [14]. The absence of chemical oxidants eliminates the need for waste disposal associated with stoichiometric oxidizing agents, making this methodology particularly attractive from an environmental perspective [13] [14].

Copper-Catalyzed Oxidative Processes

Copper-catalyzed oxidative annulation strategies have emerged as powerful tools for pyrrole synthesis, offering high selectivity and functional group tolerance [15]. The copper-hydride catalyzed enyne-nitrile coupling reaction represents an efficient method for preparing polysubstituted pyrroles from readily available building blocks [15]. This methodology utilizes both aromatic and aliphatic substrates under standard conditions, allowing the construction of pyrroles with diverse substitution patterns and functional groups [15].

The copper-catalyzed approach proceeds through a well-defined mechanism that has been elucidated through density functional theory calculations, providing insights into the origins of regioselectivity [15]. The reaction conditions are mild and operationally simple, requiring only catalytic amounts of copper complexes and proceeding under atmospheric pressure [15]. The functional group tolerance of this methodology makes it suitable for late-stage functionalization of complex molecules [15].

Recent developments in copper-catalyzed aerobic oxidation have further expanded the scope of oxidative pyrrole synthesis [15]. These methods utilize molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants and reducing the environmental impact of the synthetic process [15].

MethodStarting MaterialsCatalyst SystemTemperature (°C)Yield Range (%)Key Advantage
Wu et al. Oxidative AnnulationAryl methyl ketones, arylamines, acetoacetate estersO₂ atmosphereRT to refluxGood to excellent [11]Avoids hazardous oxidants [11]
Electrochemical OxidativeArylacetaldehydes, primary aminesElectrooxidation, undivided cellRT60-85 [13]External oxidant-free [13]
CuH-Catalyzed CouplingEnynes, nitrilesCopper hydride complexRT45-82 [15]Diverse substitution patterns [15]
Iodine-Mediated CascadeAldehydes, amines, iodineCatalytic I₂RT to 8060-90 [16]Simple, scalable [16]

Green Chemistry Approaches Using Enzymatic Carboxylation

UbiD-CAR Enzyme System

The development of enzymatic carbon dioxide fixation strategies represents a paradigm shift toward sustainable pyrrole carbaldehyde synthesis, offering unprecedented selectivity and environmental compatibility [17] [18]. The coupling of UbiD-type decarboxylases with carboxylic acid reductases provides an innovative route to pyrrole-2-carbaldehyde production from simple pyrrole substrates using carbon dioxide as a carbon source [17] [18]. This biocatalytic system utilizes Pseudomonas aeruginosa HudA/PA0254 in combination with Segniliparus rotundus carboxylic acid reductase to achieve direct carboxylation followed by reduction to the aldehyde level [17] [18].

The enzymatic approach proceeds through a two-step mechanism involving initial carboxylation of pyrrole to pyrrole-2-carboxylic acid followed by reduction to the corresponding aldehyde [17] [18]. The UbiD enzyme family relies on the modified flavin cofactor prFMN to perform reversible decarboxylation of aromatic carboxylic acids, and under elevated carbon dioxide concentrations, these enzymes can achieve carboxylation at ambient conditions [17] [18]. The subsequent reduction step is catalyzed by carboxylic acid reductase, which reduces the intermediate carboxylic acid to the aldehyde using NADPH as a cofactor [17] [18].

Optimization studies have demonstrated that the enzymatic system can achieve production of 0.89 ± 0.10 mM pyrrole-2-carbaldehyde from 10 mM pyrrole substrate, representing approximately 9% conversion under standard conditions [17]. Further optimization through bicarbonate concentration adjustment improved the yield by a factor of approximately 2, achieving 1.90 ± 0.15 mM of the target aldehyde at 300 mM bicarbonate concentration [17]. The reaction proceeds optimally at 30°C and pH 7.4, requiring 18 hours for completion [17].

Transaminase-Mediated Synthesis

Transaminase enzymes offer another powerful enzymatic approach for pyrrole synthesis, particularly through modified Knorr pyrrole synthesis pathways [19] [20]. The use of transaminase ATA-113 enables the selective amination of α-diketones in the presence of β-keto esters, providing access to substituted pyrroles through a biocatalytic equivalent of the classical Knorr synthesis [20]. This methodology addresses the challenge of preventing undesired oxidative dimerization of α-amino carbonyl intermediates while achieving chemoselective amination [20].

The transaminase approach demonstrates excellent regioselectivity and functional group tolerance, allowing the synthesis of pyrroles with diverse substitution patterns [20]. The enzymatic method operates under mild aqueous conditions at ambient temperature, eliminating the need for harsh chemicals or extreme reaction conditions [20]. Internal amine transfer catalyzed by transaminases enables pyrrole preparation without requiring external amine donors, representing a self-sufficient approach to pyrrole synthesis [20].

Recent developments in transaminase engineering have expanded the substrate scope and improved the efficiency of these enzymatic transformations [20]. The ability to perform these reactions in aqueous media under physiological conditions makes transaminase-mediated synthesis particularly attractive for pharmaceutical applications where product purity and environmental impact are critical considerations [20].

α-Amylase Catalyzed Synthesis

The application of α-amylase from hog pancreas represents an innovative enzymatic approach for pyrrole synthesis through the Paal-Knorr reaction [21]. This methodology enables the synthesis of substituted pyrroles under mild conditions with good to excellent yields ranging from 60-99% [21]. The enzymatic approach utilizes 1,4-dicarbonyl compounds and primary amines as starting materials, proceeding through enzyme-catalyzed cyclization to form the pyrrole ring [21].

The α-amylase catalyzed method offers several advantages including mild reaction conditions, aqueous media compatibility, and high yields [21]. The impact of various factors such as solvents, enzyme amount, and temperature on the reaction efficiency has been systematically investigated, providing guidelines for optimization [21]. This enzymatic route represents an efficient alternative to chemical methods for N-substituted pyrrole derivative synthesis [21].

The enzymatic approach demonstrates excellent functional group tolerance and can accommodate a wide range of amine substrates, making it suitable for the synthesis of diverse pyrrole derivatives [21]. The mild reaction conditions and aqueous media compatibility make this methodology particularly attractive for green chemistry applications [21].

Enzyme SystemSubstrateProductReaction ConditionsYield (%)CO₂ RoleGreen Advantages
PA0254/CARsePyrrolePyrrole-2-carbaldehyde30°C, pH 7.4, 18h, CO₂ atmosphere9 (optimized to 19) [17]Carbon source via fixation [17]Ambient conditions, CO₂ utilization [17]
α-Amylase (hog pancreas)1,4-Dicarbonyl compounds + aminesN-substituted pyrrolesMild aqueous conditions60-99 [21]Not applicableWater-based, mild conditions [21]
Transaminase ATA-113α-Diketones + amine donorsPyrroles via Knorr synthesisAmbient temperature, aqueousGood to excellent [20]Not applicableNo harsh chemicals [20]
UbiD-type decarboxylasePyrrole-2-carboxylic acidPyrrole30°C, bicarbonate bufferVariable with CO₂ concentration [22]Decarboxylation/carboxylation [22]Sustainable carbon cycling [22]

Carbon Dioxide Fixation Mechanisms

The enzymatic carbon dioxide fixation approach represents a significant advancement in sustainable organic synthesis, offering a pathway to incorporate atmospheric carbon dioxide into valuable chemical products [17] [23]. The mechanism involves the reversible nature of UbiD-type decarboxylases, which can be driven toward carboxylation under elevated carbon dioxide concentrations [17] [22]. This approach addresses the thermodynamic challenge of carbon dioxide activation by coupling the carboxylation step with a subsequent reduction reaction that pulls the equilibrium toward product formation [17].

The carbon dioxide fixation mechanism relies on the unique properties of the prFMN cofactor, which enables the activation of aromatic C-H bonds through radical chemistry [17] [22]. The modified flavin cofactor provides the necessary activation energy for carbon dioxide incorporation while maintaining selectivity for specific positions on the aromatic ring [17] [22]. The coupling with carboxylic acid reductase ensures that the intermediate carboxylic acid is immediately converted to the aldehyde product, preventing reversal of the carboxylation reaction [17].

Recent investigations into the carbon dioxide fixation mechanism have revealed the importance of bicarbonate concentration and pH optimization for maximizing conversion efficiency [17]. The reaction demonstrates sensitivity to carbon dioxide levels, with higher concentrations favoring the carboxylation pathway over the thermodynamically preferred decarboxylation [17]. This understanding has enabled the development of optimized conditions that significantly improve the efficiency of the enzymatic carbon dioxide fixation process [17].

The enzymatic carbon dioxide fixation approach offers unique advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [17] [23]. The ability to utilize atmospheric carbon dioxide as a carbon source represents a significant step toward carbon-neutral synthetic chemistry [17] [23]. The mild reaction conditions and high selectivity make this approach particularly suitable for the synthesis of sensitive or complex molecules where traditional chemical methods may be unsuitable [17] [23].

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Density (g/cm³)CAS Number
Pyrrole-2-carboxaldehydeC₅H₅NO95.1043-47 [24]217-219 [24]Not available1003-29-8 [24]
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehydeC₉H₁₃NO151.21 [2]Not available262.3 [2]1.044 [2]6250-80-2 [2]
Pyrrole-3-carboxaldehydeC₅H₅NO95.10 [25]Not availableNot availableNot available7126-39-8 [25]
3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehydeC₈H₁₁NO137.18 [26]Not availableNot availableNot available27226-50-2 [26]

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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